molecular formula C19H20N4OS B3506602 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpiperazine

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpiperazine

Cat. No. B3506602
M. Wt: 352.5 g/mol
InChI Key: ZMXKHFMOALVYCB-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpiperazine” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a thiazol group, a pyridin group, and a piperazine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the thiazole ring is known to participate in various types of reactions including donor-acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, boiling point, solubility, and density would be determined by the nature of the functional groups in the molecule and their arrangement .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields like medicine or materials science, studying its physical and chemical properties in more detail, or developing new synthesis methods .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-24-16-7-5-15(6-8-16)17-14-25-19(21-17)23-12-10-22(11-13-23)18-4-2-3-9-20-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXKHFMOALVYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(pyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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